![molecular formula C17H16N2O9S3 B13983033 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid CAS No. 719306-77-1](/img/structure/B13983033.png)
8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three sulfonic acid groups, an amino group, and a benzylamino group. This compound is often used in various scientific research applications due to its fluorescent properties and ability to form stable derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid typically involves multiple steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,3,6-trinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 1,3,6-triaminonaphthalene.
Sulfonation: The triaminonaphthalene undergoes sulfonation to introduce the sulfonic acid groups, forming 1,3,6-trisulfonic acid.
Benzylation: Finally, the compound is benzylated with 3-aminobenzylamine to yield 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the study of biological molecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino and sulfonic acid groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules. This interaction often results in changes in fluorescence, which can be measured and analyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Aminopyrene-1,3,6-trisulfonic acid
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid
- 6,8-Dihydroxy-1,3-pyrenedisulfonic acid
Uniqueness
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is unique due to its combination of amino, benzylamino, and sulfonic acid groups, which provide distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Eigenschaften
CAS-Nummer |
719306-77-1 |
|---|---|
Molekularformel |
C17H16N2O9S3 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
8-[(3-aminophenyl)methylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H16N2O9S3/c18-12-3-1-2-10(4-12)9-19-15-7-13(29(20,21)22)5-11-6-14(30(23,24)25)8-16(17(11)15)31(26,27)28/h1-8,19H,9,18H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI-Schlüssel |
ODGRWMCJDHYIEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CNC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
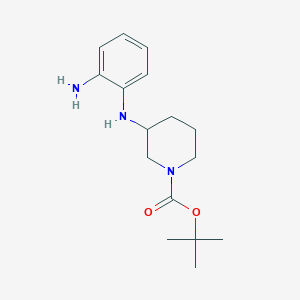

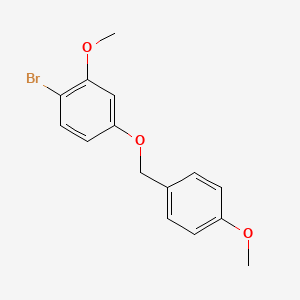
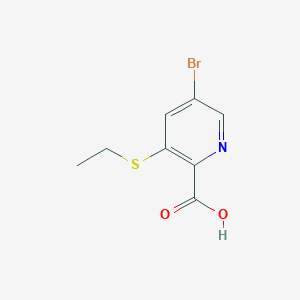


![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
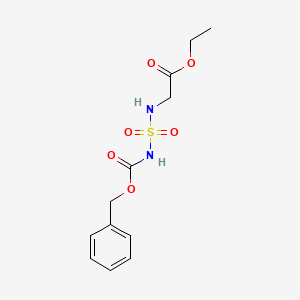
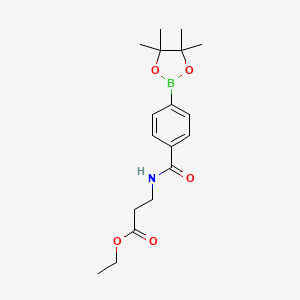

![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
